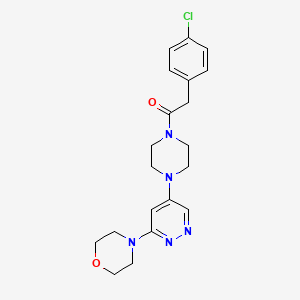

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

Description

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a chlorophenyl group, a piperazine linker, and a morpholinopyridazine moiety. Its design aligns with trends in medicinal chemistry, where piperazine and morpholine groups are frequently employed to enhance solubility, bioavailability, and target affinity .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c21-17-3-1-16(2-4-17)13-20(27)26-7-5-24(6-8-26)18-14-19(23-22-15-18)25-9-11-28-12-10-25/h1-4,14-15H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHSXGLUDKZZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.

Formation of the morpholinopyridazinyl intermediate: This might involve the reaction of morpholine with a pyridazine derivative.

Coupling of intermediates: The final step would involve coupling the chlorophenyl and morpholinopyridazinyl intermediates with a piperazine derivative under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine or morpholine rings.

Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

Reduction: Reducing agents could include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways or as a potential drug candidate.

Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Key Observations:

- Morpholinopyridazine vs. Pyridine/Trifluoromethyl Groups: The morpholinopyridazine moiety in the target compound may confer distinct electronic and steric properties compared to UDO’s pyridine and trifluoromethyl groups. This could influence binding to targets like CYP51 or RT .

- Piperazine-Ethanone Core: This scaffold is a common pharmacophore in antiviral (HIV-1 RT) and antiparasitic (Chagas disease) agents, suggesting broad applicability .

Pharmacokinetic and Toxicity Considerations

- Solubility : Morpholine and piperazine groups likely enhance aqueous solubility compared to purely aromatic analogs (e.g., UDO) .

- Metabolic Stability: The morpholinopyridazine moiety may resist CYP450-mediated degradation better than pyridine-based compounds, as seen in UDO’s moderate metabolic stability .

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone , often referred to by its chemical structure, exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . The structure includes a piperazine ring and a morpholine moiety, which are known for their roles in enhancing bioactivity through receptor interactions.

The biological activity of this compound primarily involves interactions with neurotransmitter receptors, particularly those associated with the central nervous system. Its structural components suggest potential activity as an antagonist or modulator at various receptors, including:

- Dopamine Receptors : The presence of the piperazine ring is characteristic of many dopamine receptor ligands, which play critical roles in mood regulation and psychotropic effects.

- Serotonin Receptors : Similar structural motifs have been linked to serotonin receptor modulation, impacting anxiety and depression pathways.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:

- Antidepressant Activity : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models.

- Anxiolytic Effects : Compounds targeting serotonin receptors often manifest anxiolytic properties, suggesting potential therapeutic applications in anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antidepressant Studies : In a controlled study, a compound with a similar piperazine structure demonstrated significant reductions in depressive behaviors in rodent models when administered at varying doses over a two-week period. The mechanism was attributed to enhanced serotonergic activity .

- Neuropharmacological Evaluation : A comparative analysis of various morpholine derivatives indicated that those with chlorophenyl substitutions exhibited increased affinity for dopamine receptors, correlating with improved behavioral outcomes in models of psychosis .

- Toxicological Assessment : Preliminary toxicity studies revealed that while the compound shows promise for therapeutic applications, it also presents risks such as acute toxicity upon ingestion and skin irritation .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClN₃O₂ |

| Molecular Weight | 300.79 g/mol |

| Predicted LogP | 3.5 |

| Solubility | Soluble in DMSO |

| Toxicity | H302 (harmful if swallowed), H315 (skin irritation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.